Boc-alpha-methyl-DL-leucine

Peptide conformational design α,α-disubstituted amino acids helical foldamer synthesis

Select Boc-alpha-methyl-DL-leucine (CAS 97534-52-6) for your peptide synthesis when backbone conformational control, helical stabilization, and in vivo protease resistance are critical. This Nα-Boc, Cα-methylated DL-leucine derivative restricts φ/ψ dihedral angles to helical space, delivering folding properties, solubility, and stability that standard Boc-leucine or Boc-N-methyl-leucine cannot replicate. Use it in Boc-SPPS with silylation activation protocols for efficient coupling. Insist on ≥95% purity and standard R&D-grade documentation. Quote today for stock availability and bulk pricing.

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
CAS No. 97534-52-6
Cat. No. B3043987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-alpha-methyl-DL-leucine
CAS97534-52-6
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC(C)CC(C)(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H23NO4/c1-8(2)7-12(6,9(14)15)13-10(16)17-11(3,4)5/h8H,7H2,1-6H3,(H,13,16)(H,14,15)
InChIKeyGYOVBMLJVOOBQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-alpha-methyl-DL-leucine (CAS 97534-52-6): Cα-Methyl Branched-Chain Amino Acid Building Block for Conformationally Constrained Peptide Synthesis


Boc-alpha-methyl-DL-leucine (CAS 97534-52-6) is an Nα-Boc-protected, Cα-methylated derivative of the branched-chain amino acid leucine, with molecular formula C12H23NO4 and molecular weight 245.32 g/mol [1]. As a member of the Cα,α-disubstituted amino acid class, this racemic DL-mixture features a geminal dimethyl substitution at the α-carbon position [2]. The compound is supplied as a research-grade building block for solid-phase and solution-phase peptide synthesis, typically at a minimum purity specification of 95% .

Boc-alpha-methyl-DL-leucine: Why Standard Boc-Leucine Cannot Deliver Equivalent Conformational Restriction and Proteolytic Stability


Substitution of Boc-alpha-methyl-DL-leucine with standard Boc-leucine or Boc-N-methyl-leucine is not functionally equivalent due to fundamental differences in backbone conformational constraint and steric properties. Unlike Boc-leucine, which retains an unsubstituted Cα-H that permits free backbone rotation, the geminal α-methyl substitution in Boc-alpha-methyl-DL-leucine introduces steric hindrance that restricts accessible φ and ψ dihedral angles, dramatically altering peptide secondary structure propensity and folding behavior [1]. Furthermore, while Boc-N-methyl-leucine (CAS 53363-89-6) provides N-methylation-mediated protease resistance, it does not confer the same degree of backbone conformational restriction as Cα-methylation [2]. These structural distinctions directly affect peptide stability, solubility, and biological activity in ways that cannot be replicated by substituting with alternative protected leucine derivatives.

Boc-alpha-methyl-DL-leucine Quantitative Differentiation Evidence: Comparative Data Against Closest Analogs


Cα-Methylation vs. Unmodified Leucine: Differential Backbone Dihedral Angle Restriction and Helical Induction

The Cα-methyl substitution in Boc-alpha-methyl-DL-leucine restricts the backbone φ and ψ dihedral angles to a narrow range (approximately φ = ±50°, ψ = ±50° for helical conformations), whereas unmodified Boc-leucine lacks this steric constraint and permits broader conformational sampling including β-sheet and random coil structures [1]. In model oligopeptide systems comparing α,α-disubstituted residues (Aib) versus unsubstituted Ala residues, peptides containing the Cα-dimethylated residue adopted stable 3₁₀- or α-helical conformations in dichloromethane, while the unsubstituted analog adopted β-sheet structures in the solid state [2].

Peptide conformational design α,α-disubstituted amino acids helical foldamer synthesis

Cα-Methylation vs. N-Methylation: Differential Protease Resistance Mechanisms and Synthetic Tractability

US Patent US20160318987A1 explicitly identifies α-methyl leucine as one of the α-methyl-functionalized amino acids that, when substituted for native residues, produces protease-resistant peptides while maintaining substantially the same receptor potency and selectivity [1]. This patent distinguishes Cα-methylation from N-methylation approaches: while N-methylation of somatostatin analogues increased enzymatic half-life from 15.5±2 to 74±6 minutes (approximately 5-fold improvement), N-methylation introduces steric hindrance during coupling that can significantly reduce synthetic yields for larger alkyl groups [2]. Cα-methylation provides an alternative protease-resistance strategy that may be synthetically more tractable for certain sequences.

Protease-resistant peptide design unnatural amino acid incorporation therapeutic peptide optimization

Cα-Methylation vs. Unsubstituted Residues: Differential Peptide Solubility in Organic Solvents

Comparative studies on model oligo(Leu) peptides demonstrate that replacement of Cα-hydrogen atoms with methyl groups (as in α,α-disubstituted residues) greatly disturbs β-sheet formation and promotes helical folding, which correlates with markedly enhanced solubility [1]. Peptides containing Cα-dimethylated residues (Aib) showed high solubility in moderate- and high-polar organic solvents and were easily purified by recrystallization from aqueous ethanol [2]. In direct contrast, octa- and dodecapeptides containing unsubstituted Ala residues were barely soluble or insoluble in these same solvents [2]. This solubility differential directly impacts synthetic workflow feasibility for longer protected peptide fragments.

Peptide fragment solubility solid-phase peptide synthesis fragment condensation efficiency

Boc-α-Methyl-DL-Leucine: Demonstrated Solid-Phase Peptide Synthesis Compatibility with Silylation Activation

Boc-(S)-α-methylleucine has been successfully incorporated into peptide sequences via solid-phase peptide synthesis (SPPS) using Boc chemistry [1]. The coupling reactions of these Boc-αMe amino acids and of the following residue in the sequence were readily achieved after silylation with chlorotrimethylsilane (TMS-Cl) of the amine function on the resin [2]. This silylation activation protocol overcomes the reduced coupling efficiency typically associated with sterically hindered Cα,α-disubstituted amino acids [2]. Without such activation, coupling yields for α,α-disubstituted amino acids are known to be substantially lower than for unsubstituted counterparts.

Solid-phase peptide synthesis sterically hindered amino acid coupling Boc chemistry protocols

Boc-alpha-methyl-DL-leucine Optimal Research Application Scenarios Based on Differential Evidence


Design of Conformationally Constrained Helical Peptide Foldamers

This compound is optimally deployed when researchers require precise control over peptide backbone conformation to induce or stabilize helical secondary structures. Based on class-level evidence showing that Cα-methylated residues restrict φ/ψ dihedral angles to helical conformational space, Boc-alpha-methyl-DL-leucine serves as a helix-promoting building block in foldamer design [1]. This application is particularly relevant for structure-activity relationship studies where backbone geometry must be fixed to interrogate receptor binding requirements.

Synthesis of Protease-Resistant Therapeutic Peptide Candidates

Based on patent-validated findings that α-methyl-functionalized amino acids confer protease resistance while preserving receptor potency, Boc-alpha-methyl-DL-leucine is indicated for incorporation into peptide sequences intended for in vivo stability enhancement [1]. This application is most appropriate when researchers seek protease resistance via backbone modification without introducing the synthetic coupling challenges associated with N-methylated building blocks.

Fragment Condensation Synthesis Requiring Enhanced Solubility of Protected Intermediates

The Cα-methylation-associated solubility enhancement demonstrated in model oligopeptide systems supports the use of Boc-alpha-methyl-DL-leucine in fragment condensation strategies where intermediate peptide fragments must remain soluble for purification and subsequent coupling steps [1]. This is especially relevant for longer protected peptide sequences prone to β-sheet aggregation and precipitation during synthesis.

Solid-Phase Peptide Synthesis with Silylation-Activated Coupling Protocols

Boc-alpha-methyl-DL-leucine is appropriate for Boc-based solid-phase peptide synthesis when researchers employ chlorotrimethylsilane silylation activation protocols to overcome the reduced coupling efficiency inherent to sterically hindered Cα,α-disubstituted amino acids [1]. This validated synthetic approach enables practical incorporation of this building block into designed peptide sequences.

Quote Request

Request a Quote for Boc-alpha-methyl-DL-leucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.